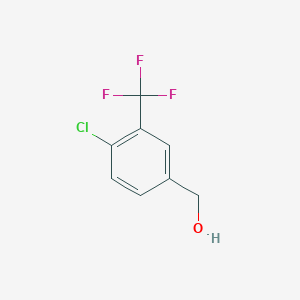

4-Chloro-3-(trifluoromethyl)benzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-chloro-3-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYCPYROZOWIDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380777 | |

| Record name | 4-Chloro-3-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65735-71-9 | |

| Record name | 4-Chloro-3-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65735-71-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-Chloro-3-(trifluoromethyl)benzyl alcohol

CAS Number: 65735-71-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3-(trifluoromethyl)benzyl alcohol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, spectroscopic data, synthesis and reaction protocols, and its role in the development of targeted therapeutics.

Chemical and Physical Properties

This compound is a solid at room temperature, characterized by the presence of a trifluoromethyl group and a chlorine atom on the benzyl ring. These substitutions significantly influence its reactivity and utility in organic synthesis.[1]

| Property | Value | Reference |

| CAS Number | 65735-71-9 | [1] |

| Molecular Formula | C₈H₆ClF₃O | [1] |

| Molecular Weight | 210.58 g/mol | [1] |

| Appearance | White solid | |

| Melting Point | 44-46 °C | |

| Boiling Point | 236.2 °C at 760 mmHg | |

| Flash Point | 96.7 °C | |

| Density | 1.416 g/cm³ |

Spectroscopic Data

The structural confirmation of this compound and related compounds relies on various spectroscopic techniques. Below is a summary of expected and reported spectral data for similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of a related compound, 4-(trifluoromethyl)benzyl alcohol, in CDCl₃ shows characteristic peaks for the aromatic protons between δ 7.3 and 7.6 ppm, and a singlet for the benzylic CH₂ protons around δ 4.7 ppm.[2][3] The hydroxyl proton typically appears as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum of 4-(trifluoromethyl)benzyl alcohol in CDCl₃ displays signals for the aromatic carbons, with the trifluoromethyl group influencing their chemical shifts.[3] The benzylic carbon (CH₂OH) typically resonates around 64 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum of benzyl alcohol derivatives shows characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while C-H stretching of the CH₂ group appears just below 3000 cm⁻¹. The C-O stretching vibration is typically found in the 1000-1200 cm⁻¹ region. The presence of the C-Cl and C-F bonds will also give rise to characteristic absorptions in the fingerprint region.

Mass Spectrometry (MS)

The electron ionization mass spectrum of trifluoromethyl-substituted benzyl alcohols is expected to show a molecular ion peak, although it may be weak. Fragmentation patterns often involve the loss of the hydroxyl group, water, or cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium-like ion.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of benzyl alcohols is the reduction of the corresponding benzoic acid.

Protocol: Reduction of 4-Chloro-3-(trifluoromethyl)benzoic acid

This protocol is adapted from a general procedure for the reduction of substituted benzoic acids.[4]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-3-(trifluoromethyl)benzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a suitable reducing agent, such as diisobutylaluminum hydride (DIBAL-H) (2-3 equivalents) in an appropriate solvent, to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess reducing agent by the slow addition of methanol, followed by 2N hydrochloric acid.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Typical Reactions of this compound

Protocol: Oxidation to 4-Chloro-3-(trifluoromethyl)benzaldehyde

This protocol is a general procedure for the aerobic oxidation of benzyl alcohols.[5][6][7][8]

-

Reaction Setup: To a round-bottom flask, add this compound (1 equivalent), a suitable solvent (e.g., 1,2-dichloroethane), and a catalyst such as palladium on activated carbon.

-

Reaction: Heat the mixture to the desired temperature (e.g., 120 °C) and stir under an oxygen atmosphere.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction mixture, filter to remove the catalyst, and concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

-

Purification: The crude product can be purified by column chromatography.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates.

Synthesis of a c-KIT Kinase Inhibitor Intermediate

This compound can be used as a precursor in the synthesis of intermediates for c-KIT kinase inhibitors, which are targeted therapies for certain types of cancer.[9] A key transformation is the conversion of the benzyl alcohol to a phenylacetic acid derivative.

Safety and Handling

This compound is an irritant.[3][10][11][12] It may cause skin, eye, and respiratory irritation.[10] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][10][11] Work in a well-ventilated area or a fume hood.[3][10] In case of contact, rinse the affected area with plenty of water.[10] Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10][11] For detailed safety information, refer to the Safety Data Sheet (SDS).[3][10][12][13]

References

- 1. scbt.com [scbt.com]

- 2. rsc.org [rsc.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

- 12. staging.keyorganics.net [staging.keyorganics.net]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-(trifluoromethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-3-(trifluoromethyl)benzyl alcohol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClF₃O | [1] |

| Molecular Weight | 210.58 g/mol | [1] |

| Melting Point | 44-46 °C | [1] |

| Boiling Point | 236.2 °C at 760 mmHg | [1] |

| Density | 1.416 g/cm³ | [1] |

| Flash Point | 96.7 °C | [1] |

| Refractive Index | 1.484 | [1] |

| LogP | 2.85 | [1] |

| Appearance | Colorless liquid or solid | [1] |

| Solubility | Soluble in organic solvents and water | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of benzyl alcohols is the reduction of the corresponding benzaldehyde. The following is a general protocol for the reduction of a substituted benzaldehyde using sodium borohydride, which can be adapted for the synthesis of this compound from 4-chloro-3-(trifluoromethyl)benzaldehyde.

Materials:

-

4-chloro-3-(trifluoromethyl)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Deionized water

-

5% Hydrochloric acid (HCl)

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-chloro-3-(trifluoromethyl)benzaldehyde in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the stirred solution in small portions, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for another 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture again in an ice bath and slowly quench the reaction by the dropwise addition of 5% HCl to neutralize the excess NaBH₄ and decompose the borate ester complex.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3x).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization if necessary.

Determination of Melting Point

The melting point is a critical indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Finely powder a small amount of the solid this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point.

Determination of Boiling Point

The boiling point is determined at a specific pressure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

Procedure:

-

Place a small amount of liquid this compound into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.

-

Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

Immerse the assembly in a heating bath.

-

Heat the bath gently and observe the capillary tube. A stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.

-

When a continuous stream of bubbles is observed, stop heating.

-

As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance at the ambient atmospheric pressure.

Determination of Solubility

Solubility is assessed in various solvents to understand the compound's polarity.

Procedure:

-

Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a test tube.

-

Add a small volume of the desired solvent (e.g., 1 mL of water, ethanol, diethyl ether, etc.) to the test tube.

-

Vortex or shake the test tube vigorously for a set period (e.g., 1 minute).

-

Visually observe if the solid has completely dissolved. If it has, the compound is considered soluble under these conditions.

-

If the compound has not dissolved, the mixture can be gently heated to assess temperature effects on solubility.

-

The process is repeated with different solvents to create a solubility profile.

Visualizations

Synthesis Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of this compound via the reduction of its corresponding aldehyde.

Applications and Logical Relationships

This diagram outlines the primary applications of this compound and their logical connections.

References

An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of 4-Chloro-3-(trifluoromethyl)benzyl alcohol. It is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Core Properties

This compound is a halogenated aromatic alcohol that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of both a chlorine atom and a trifluoromethyl group on the benzene ring significantly influences its reactivity and the biological activity of its derivatives.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 210.58 g/mol [1] |

| CAS Number | 65735-71-9 |

| Molecular Formula | C₈H₆ClF₃O[1] |

| Melting Point | 44-46 °C[1] |

| Boiling Point | 236 °C |

| Density | 1.4 ± 0.1 g/cm³ |

| Flash Point | 97 °C |

| Refractive Index | 1.484 |

| PSA | 20.2 Ų |

| XLogP3 | 2.5 |

Synthesis and Characterization

The synthesis of this compound can be achieved through the reduction of the corresponding benzoic acid or benzaldehyde derivative. Below is a representative experimental protocol based on established chemical literature.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via the reduction of 4-Chloro-3-(trifluoromethyl)benzoic acid.

Materials:

-

4-Chloro-3-(trifluoromethyl)benzoic acid

-

Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in toluene)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

2N Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen gas atmosphere

Procedure:

-

Under a nitrogen atmosphere, dissolve 4-Chloro-3-(trifluoromethyl)benzoic acid (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of DIBAL-H (approximately 5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess DIBAL-H by the slow, dropwise addition of methanol.

-

Acidify the mixture by adding 2N HCl solution dropwise until the pH is acidic.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Experimental Protocol: Analytical Characterization

Objective: To confirm the identity and purity of the synthesized this compound.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample in deuterated chloroform (CDCl₃). The expected spectrum would show characteristic peaks for the aromatic protons (in the range of 7.3-7.6 ppm), the benzylic methylene protons (a singlet around 4.7 ppm), and the hydroxyl proton (a broad singlet).

-

¹³C NMR: The spectrum in CDCl₃ would display distinct signals for the aromatic carbons, the trifluoromethyl carbon (a quartet due to C-F coupling), and the benzylic carbon.

-

¹⁹F NMR: A single peak corresponding to the -CF₃ group is expected.

-

-

Mass Spectrometry (MS):

-

Analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) will determine the molecular weight of the compound. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

-

Applications in Drug Development

The trifluoromethyl group is a crucial substituent in modern medicinal chemistry, often enhancing a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a valuable precursor for introducing the 4-chloro-3-(trifluoromethyl)phenyl moiety into potential drug candidates.

A notable example of a biologically active compound derived from a related precursor is 3-[4-(trifluoromethyl)benzyl]-menadione , which has demonstrated potent antimalarial activity.[2] This compound is believed to act as a "subversive substrate," interfering with the parasite's redox processes.[2] The synthesis of such molecules highlights the importance of trifluoromethyl-substituted benzyl alcohols as intermediates in the development of novel therapeutic agents.

Safety Information

This compound is classified as an irritant. The following GHS hazard statements apply:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Visualizations

Logical Relationship of Compound Properties

References

Structure Elucidation of 4-Chloro-3-(trifluoromethyl)benzyl alcohol: A Technical Guide

Introduction

4-Chloro-3-(trifluoromethyl)benzyl alcohol is a halogenated aromatic alcohol with potential applications in the synthesis of pharmaceuticals and agrochemicals. Its precise chemical structure is fundamental to understanding its reactivity, biological activity, and safety profile. This technical guide outlines the standard methodologies for the comprehensive structure elucidation of this compound.

Compound Identity:

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 65735-71-9[1] |

| Molecular Formula | C₈H₆ClF₃O[1] |

| Molecular Weight | 210.58 g/mol [1] |

Physicochemical Properties:

| Property | Value | Source |

| Melting Point | 44-46 °C | [1][2] |

| Boiling Point | 236.2 °C at 760 mmHg | [1][2] |

| Appearance | Colorless to light yellow liquid or solid | [3] |

Analytical Workflow for Structure Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic and, if possible, crystallographic techniques. The logical workflow for this process is outlined below.

Spectroscopic Data (Hypothetical)

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.7 | s | H-2 |

| ~7.5 | d | H-6 |

| ~7.4 | d | H-5 |

| ~4.8 | s | -CH₂- |

| ~2.0 | br s | -OH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~142 | C-1 |

| ~132 | C-4 |

| ~131 | C-6 |

| ~128 (q, J ≈ 30 Hz) | C-3 |

| ~127 | C-5 |

| ~125 | C-2 |

| ~123 (q, J ≈ 272 Hz) | -CF₃ |

| ~64 | -CH₂OH |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ -63 | -CF₃ |

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |

| 1350-1250 | Strong | C-F stretch |

| 1200-1000 | Strong | C-O stretch |

| 800-700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Fragmentation

| m/z | Relative Intensity (%) | Assignment |

| 210/212 | 100 / 33 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 191 | Moderate | [M - F]⁺ |

| 181 | Moderate | [M - CH₂OH]⁺ |

| 175 | High | [M - Cl]⁺ |

| 145 | High | [M - Cl - CH₂O]⁺ |

Experimental Protocols

NMR Spectroscopy

A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a 500 MHz NMR spectrometer at room temperature.

Infrared (IR) Spectroscopy

The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or a gas chromatograph. The ionization energy is set to 70 eV.

X-ray Crystallography

Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution in an appropriate solvent system (e.g., hexane/ethyl acetate). A selected crystal is mounted on a goniometer and subjected to X-ray diffraction analysis to determine its three-dimensional structure.

Conclusion

The collective analysis of data from NMR, IR, and mass spectrometry, ideally corroborated by single-crystal X-ray crystallography, provides an unambiguous structural elucidation of this compound. This foundational chemical information is critical for its application in scientific research and development.

References

Spectroscopic Profile of 4-Chloro-3-(trifluoromethyl)benzyl alcohol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-3-(trifluoromethyl)benzyl alcohol, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Molecular Structure and Properties

Molecular Formula: C₈H₆ClF₃O

Molecular Weight: 210.58 g/mol

Structure:

Spectroscopic Data

The following sections present the predicted and experimental spectroscopic data for this compound. Due to the limited availability of publicly accessible experimental spectra for this specific compound, predicted values based on established principles and data from structurally similar compounds are included for a comprehensive understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | Ar-H |

| ~7.6 | dd | 1H | Ar-H |

| ~7.5 | d | 1H | Ar-H |

| ~4.7 | s | 2H | -CH₂- |

| ~2.5 (variable) | br s | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~141 | Ar-C (quaternary) |

| ~133 | Ar-C (quaternary) |

| ~132 (q, J ≈ 30 Hz) | Ar-C (quaternary, coupled to F) |

| ~131 | Ar-CH |

| ~128 | Ar-CH |

| ~126 (q, J ≈ 5 Hz) | Ar-CH (coupled to F) |

| ~123 (q, J ≈ 270 Hz) | -CF₃ |

| ~63 | -CH₂OH |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |

| 1350-1150 | Strong | C-F stretch (trifluoromethyl) |

| 1200-1000 | Strong | C-O stretch (alcohol) |

| 800-600 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 210/212 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 191/193 | Medium | [M-OH]⁺ |

| 181 | Medium | [M-CHO]⁺ |

| 145 | High | [M-Cl-CO]⁺ |

| 125 | Medium | [C₇H₄F₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are referenced to the residual solvent peak.

FTIR Spectroscopy

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is typically obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a beam of electrons (typically at 70 eV). The resulting ions are then separated based on their mass-to-charge ratio.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Techniques

The following diagram illustrates how the different spectroscopic techniques provide complementary information for the structural elucidation of this compound.

Caption: Interrelation of spectroscopic data for structural analysis.

Synthesis of 4-Chloro-3-(trifluoromethyl)benzyl alcohol from 4-chloro-3-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-3-(trifluoromethyl)benzyl alcohol from its corresponding carboxylic acid, 4-chloro-3-(trifluoromethyl)benzoic acid. This transformation is a crucial step in the synthesis of various pharmaceutical compounds and agrochemicals. This document outlines various reduction methodologies, presents detailed experimental protocols, and offers a comparative analysis of different synthetic routes.

Introduction

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. This compound is a key building block in the preparation of a variety of biologically active molecules. The presence of the trifluoromethyl group and the chlorine atom on the aromatic ring imparts unique electronic and lipophilic properties, making it a valuable synthon in medicinal chemistry and materials science. This guide explores the common and effective methods for the selective reduction of the carboxylic acid functionality in 4-chloro-3-(trifluoromethyl)benzoic acid, while preserving the other substituents on the aromatic ring.

Reduction Methodologies

Several reducing agents can be employed for the conversion of aromatic carboxylic acids to benzyl alcohols. The choice of the reducing agent is critical and depends on factors such as substrate tolerance to reaction conditions, desired selectivity, scalability, and safety considerations. The most common methods include the use of aluminum hydrides, boranes, and catalytic hydrogenation.

Aluminum Hydride Reagents

Lithium aluminum hydride (LiAlH₄) is a powerful and versatile reducing agent capable of reducing a wide range of functional groups, including carboxylic acids.[1][2][3] However, its high reactivity necessitates the use of anhydrous solvents and careful handling.[2] Other aluminum hydride reagents, such as diisobutylaluminum hydride (DIBAL-H) and sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), offer milder reaction conditions and can provide higher selectivity in certain cases.[4]

Borane Reagents

Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is a highly effective and selective reagent for the reduction of carboxylic acids.[5][6] Borane reductions are generally chemoselective, meaning they do not typically reduce other functional groups like esters, amides, or nitro groups under standard conditions. This selectivity makes borane a preferred reagent for the synthesis of complex molecules.

Catalytic Hydrogenation

Catalytic hydrogenation offers a greener and often more scalable alternative to metal hydride reductions. This method involves the use of hydrogen gas in the presence of a metal catalyst, such as ruthenium or platinum, often supported on carbon or alumina.[3][7] The reaction conditions, including pressure, temperature, and catalyst choice, can be optimized to achieve high yields and selectivity for the desired benzyl alcohol.

Comparative Data of Reduction Methods

The following table summarizes the reaction conditions and outcomes for the reduction of a structurally similar substrate, 4-alkoxy-3-(trifluoromethyl)benzoic acid, which provides valuable insights into the potential performance of these methods for the synthesis of this compound.[4]

| Reducing Agent | Molar Equivalents | Solvent(s) | Temperature (°C) | Time (h) | Conversion (%) | Byproduct Formation |

| DIBAL-H | 5.0 | Toluene/THF | 50 | 2 | 98.4 | Not Detected |

| Red-Al | 2.5 | Toluene | 20 | 5 | 99.3 | 0.3% |

| NaBH₄ / TFA | 2.5 / 2.5 | THF | 30 | 3 | 12.4 | Not Detected |

| BH₃·diethylaniline | 2.1 | THF | 30 | 5 | 79.3 | 1.5% |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using different reduction methods. These protocols are based on established procedures for similar substrates and can be adapted for the specific target molecule.

Protocol 1: Reduction with Diisobutylaluminum Hydride (DIBAL-H)

This protocol is adapted from a procedure for the reduction of a similar substituted benzoic acid.[4]

Procedure:

-

To a stirred solution of 4-chloro-3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of DIBAL-H (5.0 eq) in toluene dropwise at 0 °C.

-

After the addition is complete, warm the reaction mixture to 50 °C and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and cautiously quench the excess DIBAL-H by the slow, dropwise addition of methanol.

-

Pour the resulting mixture into a 2N aqueous solution of hydrochloric acid and stir at 50-60 °C for 30 minutes.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by silica gel column chromatography.

Protocol 2: Reduction with Borane-Tetrahydrofuran Complex (BH₃·THF)

This protocol is a general procedure for the reduction of aromatic carboxylic acids.

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under a nitrogen atmosphere, dissolve 4-chloro-3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) (2.0-3.0 eq) dropwise to the stirred solution via the addition funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction by TLC or HPLC.

-

Once the reaction is complete, cool the mixture to 0 °C and quench the excess borane by the slow, dropwise addition of methanol until the effervescence ceases.

-

Remove the solvent under reduced pressure.

-

Add a 1N aqueous solution of hydrochloric acid to the residue and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude product by flash column chromatography on silica gel.

Visualizations

Chemical Reaction Workflow

References

- 1. 4-Chloro-3-(trifluoromethoxy)benzyl alcohol | 886500-89-6 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. datapdf.com [datapdf.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

Starting materials for 4-Chloro-3-(trifluoromethyl)benzyl alcohol synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for 4-Chloro-3-(trifluoromethyl)benzyl alcohol, a key intermediate in the development of pharmaceuticals and agrochemicals. The document details the common starting materials, reaction protocols, and quantitative data to support laboratory and process development activities.

Overview of Synthetic Strategies

The synthesis of this compound can be achieved through several established chemical transformations. The most common and practical starting materials include the corresponding benzaldehyde, benzoic acid, or a suitable benzyl halide. The choice of synthetic route often depends on the availability of starting materials, desired scale, and safety considerations. The principal methods are:

-

Reduction of 4-Chloro-3-(trifluoromethyl)benzaldehyde: This is a direct and efficient method involving the reduction of the aldehyde functional group to a primary alcohol using a suitable reducing agent.

-

Reduction of 4-Chloro-3-(trifluoromethyl)benzoic Acid: A more vigorous reduction is required to convert the carboxylic acid to the corresponding alcohol.

-

Hydrolysis of 4-Chloro-3-(trifluoromethyl)benzyl Chloride: This pathway involves the nucleophilic substitution of the halide with a hydroxide ion.

-

Grignard Reaction: Formation of a Grignard reagent from a suitable halo-substituted trifluoromethylbenzene, followed by reaction with formaldehyde.

Experimental Protocols and Data

This section provides detailed experimental procedures for the most viable synthetic routes, along with quantitative data where available from literature and patent filings.

Reduction of 4-Chloro-3-(trifluoromethyl)benzaldehyde

The reduction of the aldehyde is a highly efficient and selective method for the preparation of this compound. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Chloro-3-(trifluoromethyl)benzaldehyde (1.0 equivalent) in a suitable solvent such as methanol or ethanol (to a concentration of approximately 0.1–0.2 M).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 equivalents) to the cooled solution in small portions over 15-30 minutes. The reaction is exothermic, and maintaining a low temperature is crucial.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.[1]

-

Work-up: Quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is acidic (pH ~3-4). This step neutralizes excess NaBH₄ and should be performed with caution due to hydrogen gas evolution.

-

Purification: Remove the solvent under reduced pressure. To the aqueous residue, add deionized water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product. Further purification can be achieved by flash column chromatography.[1]

| Parameter | Value/Condition | Reference |

| Starting Material | 4-Chloro-3-(trifluoromethyl)benzaldehyde | General Protocol |

| Reagent | Sodium Borohydride (NaBH₄) | [1][2][3] |

| Solvent | Methanol or Ethanol | [1] |

| Temperature | 0-5 °C | [1] |

| Reaction Time | 1-2 hours | [1] |

| Work-up | Acidic (1 M HCl) | [1] |

Hydrolysis of 4-Chloro-3-(trifluoromethyl)benzyl Chloride

The hydrolysis of the corresponding benzyl chloride offers a direct route to the alcohol. This reaction is typically carried out in the presence of a base in an aqueous or alcoholic solvent.

Experimental Protocol (Adapted from a similar synthesis):

-

Reaction Setup: In a pressure vessel or a round-bottom flask equipped with a reflux condenser, charge 4-Chloro-3-(trifluoromethyl)benzyl chloride (1.0 equivalent), sodium acetate (1.2-3.0 equivalents), and methanol.

-

Heating and Reaction: Heat the mixture with stirring. For instance, a reaction at 160 °C in an autoclave for 12 hours can lead to complete conversion. At a lower temperature of 105 °C, the reaction may take significantly longer.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. The filter cake is washed with methanol, and the filtrates are combined.

-

Purification: The solvent and any volatile byproducts are removed by distillation. The desired product, this compound, is then isolated by vacuum distillation.

| Parameter | Value/Condition | Yield | Reference |

| Starting Material | m-trifluoromethyl benzyl chloride | - | [4] |

| Reagent | Sodium Acetate | - | [4] |

| Solvent | Methanol | - | [4] |

| Temperature | 160 °C (autoclave) | 98% | [4] |

| Reaction Time | 12 hours | - | [4] |

| Purity (of m-trifluoromethyl-benzyl-alcohol) | 99.5% | - | [4] |

Grignard Synthesis from 4-Chloro-3-(trifluoromethyl)bromobenzene

This multi-step synthesis involves the formation of a Grignard reagent, which then reacts with formaldehyde to yield the target benzyl alcohol.

Experimental Protocol (Adapted from a similar synthesis):

-

Grignard Reagent Formation: In a flame-dried, four-necked flask under a nitrogen atmosphere, charge magnesium turnings and tetrahydrofuran (THF). Initiate the reaction with a small amount of an activator like 1,2-dibromoethane. Then, slowly add a solution of 4-chloro-3-(trifluoromethyl)bromobenzene in THF to maintain a gentle reflux. After the addition is complete, continue refluxing for an additional 30 minutes.

-

Reaction with Formaldehyde: Cool the Grignard solution. Introduce formaldehyde gas, generated by the pyrolysis of dry paraformaldehyde, into the reaction mixture while maintaining the temperature below 30 °C. Alternatively, add dry paraformaldehyde directly to the solution.

-

Work-up: After the reaction with formaldehyde is complete, the mixture is cooled and quenched by pouring it into ice water and acidifying with concentrated hydrochloric acid to a pH of 2.

-

Purification: The product is extracted with an organic solvent like diethyl ether. The combined organic layers are washed, dried, and the solvent is evaporated. The crude product is then purified by distillation under reduced pressure.

| Parameter | Value/Condition | Reference |

| Starting Material | 4-chlorobenzotrifluoride (analogous) | [5] |

| Reagents | Magnesium, Formaldehyde (from paraformaldehyde) | [5] |

| Solvent | Tetrahydrofuran (THF) | [5] |

| Reaction Temperature | Reflux for Grignard formation, <30 °C for formaldehyde addition | [5] |

| Work-up | Acidic (HCl) | [5] |

Workflow Diagrams

The following diagrams illustrate the logical flow of the key synthetic pathways described.

Caption: Aldehyde Reduction Pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol - Google Patents [patents.google.com]

- 5. CN1503772A - Process for the preparation of benzyl alcohols - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Chemical Stability and Storage of 4-Chloro-3-(trifluoromethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough examination of the chemical stability and optimal storage conditions for 4-Chloro-3-(trifluoromethyl)benzyl alcohol, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety throughout its lifecycle, from laboratory research to commercial application.

Overview of this compound

This compound is a substituted aromatic alcohol with the molecular formula C₈H₆ClF₃O. Its structure, featuring a trifluoromethyl group and a chlorine atom on the benzene ring, imparts unique chemical properties that are leveraged in the synthesis of a variety of target molecules. However, these functional groups can also influence its stability and reactivity.

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the integrity of this compound. The following conditions are recommended based on available safety data sheets and general chemical handling principles.

Storage Conditions: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is crucial to protect the compound from sources of heat, sparks, and open flames.[1] Storage away from direct sunlight is also advised to prevent potential photodegradation.

Handling Precautions: When handling this compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or under a fume hood to avoid inhalation of any potential vapors.

Chemical Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical quality attribute. Stability testing provides evidence of how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2]

Incompatible Materials

To prevent degradation and hazardous reactions, this compound should not be stored with or exposed to the following materials:

-

Strong Oxidizing Agents: These can react with the alcohol functional group.

-

Strong Acids and Bases: These can catalyze degradation reactions.

-

Acid Chlorides and Acid Anhydrides: These can react with the hydroxyl group.

-

Reducing Agents.

Potential Degradation Pathways

Potential degradation reactions include:

-

Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde (4-Chloro-3-(trifluoromethyl)benzaldehyde) and further to the carboxylic acid (4-Chloro-3-(trifluoromethyl)benzoic acid).

-

Esterification: In the presence of acidic impurities or catalysts, it can react with itself or other molecules to form esters.

-

Etherification: Under certain acidic conditions, it could potentially form a dibenzyl ether.

-

Photodegradation: Exposure to UV light may lead to the formation of radical species and subsequent degradation products.

-

Reaction with Halogenating Agents: While the aromatic ring is deactivated, reactions with strong halogenating agents could potentially occur under forcing conditions.

Quantitative Stability Data

Specific quantitative stability data for this compound is not widely published. The following table summarizes the key physical and chemical properties that are relevant to its stability and handling.

| Property | Value |

| Molecular Formula | C₈H₆ClF₃O |

| Molecular Weight | 210.58 g/mol |

| Physical State | Solid or liquid (depending on purity) |

| Melting Point | 44-46 °C |

| Boiling Point | 236 °C at 760 mmHg |

| Flash Point | 97 °C |

| Solubility | Soluble in organic solvents |

| Incompatible Materials | Strong acids, strong bases, oxidizing agents, reducing agents |

Experimental Protocols for Stability Assessment

To thoroughly assess the chemical stability of this compound, a series of forced degradation studies should be conducted according to established guidelines from the International Council for Harmonisation (ICH).[5][6] These studies help to identify potential degradation products and develop stability-indicating analytical methods.

Forced Degradation Studies

A single batch of this compound should be subjected to the following stress conditions:

-

Acidic Hydrolysis:

-

Methodology: Dissolve the compound in a suitable solvent and treat with 0.1 N HCl at elevated temperatures (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Analysis: Monitor the degradation by a stability-indicating HPLC method.

-

-

Alkaline Hydrolysis:

-

Methodology: Dissolve the compound in a suitable solvent and treat with 0.1 N NaOH at room temperature or slightly elevated temperatures for a defined period.

-

Analysis: Monitor the degradation by HPLC.

-

-

Oxidative Degradation:

-

Methodology: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a defined period.

-

Analysis: Monitor the degradation by HPLC.

-

-

Photolytic Degradation:

-

Methodology: Expose the solid compound and a solution of the compound to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.

-

Analysis: Analyze the samples by HPLC.

-

-

Thermal Degradation:

-

Methodology: Expose the solid compound to dry heat at an elevated temperature (e.g., 10°C increments above the accelerated stability testing temperature, such as 50°C, 60°C, 70°C) for a defined period.[5]

-

Analysis: Analyze the sample by HPLC.

-

Stability-Indicating Analytical Method

A validated stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products. The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines. A typical starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. Detection is typically performed using a UV detector at a wavelength where the compound and its potential impurities have significant absorbance.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the stability assessment of this compound.

Caption: Workflow for assessing the chemical stability of this compound.

Caption: Logical relationships in the chemical stability of this compound.

References

Navigating the Solubility Landscape of 4-Chloro-3-(trifluoromethyl)benzyl alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-(trifluoromethyl)benzyl alcohol is a key starting material and intermediate in the synthesis of a wide range of active pharmaceutical ingredients and specialty chemicals. Its solubility characteristics in various organic solvents are critical for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the known solubility properties of this compound, outlines detailed experimental protocols for its determination, and offers a logical workflow for solvent selection. While specific quantitative solubility data is not extensively available in public literature, this guide equips researchers with the foundational knowledge and practical methodologies to assess its solubility for their specific applications.

Introduction

This compound (CAS No. 65735-71-9) is a substituted aromatic alcohol with a molecular weight of 210.58 g/mol . Its chemical structure, featuring a polar hydroxyl group, a non-polar benzene ring, and electron-withdrawing chloro and trifluoromethyl substituents, results in a unique solubility profile. Understanding this profile is paramount for chemists and pharmaceutical scientists in various stages of research and development, from process chemistry to drug formulation. This document serves as a practical resource for navigating the solubility considerations of this important chemical compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide initial insights into its likely behavior in different solvent systems.

| Property | Value | Reference |

| Molecular Formula | C8H6ClF3O | |

| Molecular Weight | 210.58 g/mol | |

| Melting Point | 44-46 °C | |

| Boiling Point | 236 °C at 760 mmHg | |

| Density | 1.4 ± 0.1 g/cm³ | |

| XLogP3 | 2.5 |

Solubility Profile

Qualitative Solubility in Organic Solvents

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the hydroxyl group allows for hydrogen bonding with protic solvents. Therefore, good solubility is expected in lower alcohols.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): The overall polarity of the molecule, influenced by the chloro and trifluoromethyl groups, suggests favorable interactions with polar aprotic solvents.

-

Non-polar Solvents (e.g., Toluene, Hexane): The aromatic ring and halogen substituents contribute to some non-polar character, suggesting at least partial solubility in these solvents. However, the polar alcohol group will limit miscibility with highly non-polar solvents like hexane.

The principle of "like dissolves like" is a useful starting point for solvent selection. Experimentation is crucial to determine the precise solubility for a specific application.

Experimental Protocols for Solubility Determination

The absence of readily available quantitative data necessitates experimental determination of solubility. The following are standard methodologies that can be employed.

Isothermal Shake-Flask Method

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature.

-

Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. The filter should be compatible with the solvent.

-

Determine the concentration of this compound in the filtrate using a pre-validated analytical method (e.g., HPLC).

-

Alternatively, for a gravimetric determination, evaporate the solvent from the filtered solution and weigh the remaining solid.

Qualitative Solubility Testing

For rapid screening of suitable solvents, a qualitative approach can be taken.

Procedure:

-

Place a small, measured amount (e.g., 10 mg) of this compound into a test tube.

-

Add the selected solvent dropwise (e.g., 0.1 mL at a time) while vortexing or shaking.

-

Observe the dissolution of the solid.

-

Categorize the solubility as:

-

Very Soluble: Dissolves quickly in a small amount of solvent.

-

Soluble: Dissolves completely upon addition of a moderate amount of solvent.

-

Slightly Soluble: Only a small portion dissolves.

-

Insoluble: No apparent dissolution.

-

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound in a research and development setting.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, a systematic approach based on its physicochemical properties and established experimental methodologies can empower researchers to make informed decisions. By employing the protocols and logical workflow outlined in this guide, scientists and drug development professionals can effectively determine the solubility of this compound, paving the way for successful process development, purification, and formulation. The provided framework serves as a valuable tool for navigating the practical challenges encountered in the handling and application of this compound.

The Pivotal Role of 4-Chloro-3-(trifluoromethyl)benzyl Alcohol in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-(trifluoromethyl)benzyl alcohol has emerged as a critical building block in medicinal chemistry, primarily owing to the unique physicochemical properties imparted by its trifluoromethyl and chloro substituents. This technical guide provides an in-depth analysis of the potential applications of this versatile intermediate, with a particular focus on its role in the synthesis of targeted therapeutics. We will explore its chemical properties, detail synthetic pathways for its conversion into key pharmaceutical intermediates, and present a case study on its application in the synthesis of the MEK inhibitor, Trametinib. This document includes a compilation of quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction: The Strategic Importance of Fluorinated Intermediates

The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and lipophilicity. The trifluoromethyl group, in particular, is of significant interest due to its strong electron-withdrawing nature and steric properties, which can profoundly influence the pharmacokinetic and pharmacodynamic profile of a compound. This compound serves as a valuable synthon for introducing the 4-chloro-3-(trifluoromethyl)phenyl moiety into a diverse range of molecular scaffolds.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 65735-71-9 | [1] |

| Molecular Formula | C₈H₆ClF₃O | [1] |

| Molecular Weight | 210.58 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Melting Point | 44-46 °C | [3] |

| Boiling Point | 236.2 °C at 760 mmHg | [3] |

| Solubility | Soluble in organic solvents and water | [2] |

Synthetic Utility and Key Transformations

This compound is a versatile substrate that can undergo a variety of chemical transformations at its benzylic alcohol functional group. These reactions, including oxidation, halogenation, and amination, provide access to a wide array of downstream intermediates crucial for drug synthesis.

One of the most significant applications of this compound is its potential role as a precursor for the synthesis of 4-chloro-3-(trifluoromethyl)aniline. This aniline derivative is a key intermediate in the synthesis of several important pharmaceutical compounds, most notably the highly potent and selective MEK inhibitor, Trametinib.

Proposed Synthesis of 4-Chloro-3-(trifluoromethyl)aniline from this compound

While direct literature detailing this specific conversion is sparse, a plausible multi-step synthetic route can be proposed based on standard organic chemistry transformations. This process would likely involve an initial oxidation of the benzyl alcohol to the corresponding benzaldehyde, followed by formation of an oxime, and subsequent reduction to the aniline.

Case Study: Trametinib - A MEK Inhibitor for Cancer Therapy

Trametinib (trade name Mekinist) is a highly specific and potent allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2. It is approved for the treatment of various cancers, particularly BRAF V600E/K-mutant metastatic melanoma. The synthesis of Trametinib relies on the key intermediate, 4-chloro-3-(trifluoromethyl)aniline.

Mechanism of Action and the MAPK/ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway, also known as the mitogen-activated protein kinase (MAPK) cascade, is a critical signaling pathway that regulates cell proliferation, differentiation, and survival. In many cancers, mutations in genes such as BRAF and RAS lead to constitutive activation of this pathway, driving uncontrolled cell growth. Trametinib inhibits MEK1 and MEK2, effectively blocking downstream signaling to ERK and inhibiting tumor cell proliferation.

Pharmacological Data for Trametinib

The potency of Trametinib has been characterized in various in vitro and in vivo studies.

| Parameter | Value | Target/System | Reference |

| IC₅₀ (MEK1) | 0.92 nM | Recombinant Enzyme | [4] |

| IC₅₀ (MEK2) | 1.8 nM | Recombinant Enzyme | [4] |

| Cellular IC₅₀ | 0.7 - 16 nM | BRAF mutant cell lines | [4] |

Experimental Protocols

The following section provides detailed experimental procedures for key transformations relevant to the synthesis of Trametinib intermediates.

Synthesis of 4-Chloro-3-(trifluoromethyl)aniline

This protocol is adapted from patented procedures for the synthesis of the key aniline intermediate from o-chlorobenzotrifluoride, which can be conceptually linked to a starting material of this compound after its conversion.

Step 1: Nitration of 1-chloro-2-(trifluoromethyl)benzene [3]

-

To a stirred solution of sulfuric acid, add 1-chloro-2-(trifluoromethyl)benzene.

-

Cool the mixture in an ice bath and add nitric acid dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-chloro-4-nitro-2-(trifluoromethyl)benzene.

Step 2: Reduction of 1-chloro-4-nitro-2-(trifluoromethyl)benzene to 4-chloro-3-(trifluoromethyl)aniline [3]

-

Dissolve 1-chloro-4-nitro-2-(trifluoromethyl)benzene in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalyst, such as 10% palladium on carbon.

-

Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature and atmospheric or slightly elevated pressure.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 4-chloro-3-(trifluoromethyl)aniline. The product can be further purified by column chromatography or recrystallization if necessary.

Conclusion

This compound is a strategically important starting material in medicinal chemistry. Its value is exemplified by its potential role in the synthesis of the targeted anticancer agent, Trametinib, through its conversion to the key intermediate 4-chloro-3-(trifluoromethyl)aniline. The presence of the chloro and trifluoromethyl groups on the phenyl ring is crucial for the biological activity and pharmacokinetic properties of the final drug molecule. This guide has provided a comprehensive overview of the properties, synthetic utility, and a key application of this compound, offering a valuable resource for scientists engaged in the design and synthesis of novel therapeutics. Further exploration of this and similar fluorinated building blocks will undoubtedly continue to fuel innovation in drug discovery.

References

A-C-I-D. An In-depth Technical Guide on the Reactivity Profile of the Trifluoromethyl Group in Benzyl Alcohol Derivatives

Abstract

The trifluoromethyl (CF3) group is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties and metabolic stability. When appended to a benzyl alcohol scaffold, the CF3 group profoundly influences the reactivity of the benzylic hydroxyl group and the aromatic ring. This guide provides a comprehensive technical overview of this interplay, detailing the electronic effects, reactivity in key organic transformations, quantitative data, and detailed experimental protocols. The content herein is intended to serve as a critical resource for professionals engaged in the synthesis and application of these valuable fluorinated compounds.

Introduction: The Impact of Trifluoromethylation

The incorporation of trifluoromethyl (CF3) groups into organic molecules can dramatically alter their physical, chemical, and biological properties.[1] The CF3 group is highly electronegative and acts as a strong electron-withdrawing group, primarily through the inductive effect (σ-effect).[2][3] This property is pivotal in modifying the reactivity of adjacent functional groups, making trifluoromethylated compounds like benzyl alcohol derivatives highly valuable building blocks in organic synthesis, particularly for pharmaceuticals and agrochemicals.[4][5] The presence of the CF3 moiety often enhances biological activity and improves pharmacokinetic profiles.[4] This guide explores the nuanced reactivity of the hydroxyl group in benzyl alcohols bearing a CF3 substituent on the aromatic ring or directly at the α-carbon.

Electronic Effects of the Trifluoromethyl Group

The reactivity of benzyl alcohol derivatives is fundamentally governed by the electronic properties of the substituents on the benzene ring. The CF3 group is one of the most powerful electron-withdrawing groups used in organic chemistry.[2]

-

Inductive Effect (-I): Due to the high electronegativity of fluorine atoms, the CF3 group exerts a strong electron-withdrawing inductive effect. This effect polarizes the sigma bonds, pulling electron density away from the aromatic ring and the benzylic position.[2][3]

-

Resonance Effect: Unlike methoxy or halogen groups, the CF3 group does not have lone pairs to participate in π-donation. Its influence on the π-system is primarily deactivating.

-

Impact on Benzylic Position: The cumulative effect is a significant decrease in electron density at the benzylic carbon and an increase in the acidity of the benzylic proton and the hydroxyl proton. The aromatic ring itself is deactivated towards electrophilic aromatic substitution.[3]

dot

Caption: Electronic influence of the CF3 group on benzyl alcohol.

Reactivity Profile and Key Transformations

The electron-withdrawing nature of the CF3 group modulates the typical reactions of benzyl alcohols, including oxidation, nucleophilic substitution, and derivatization of the hydroxyl group.

Acidity of the Hydroxyl Group

The inductive effect of the CF3 group increases the polarity of the O-H bond, making the benzyl alcohol more acidic than its non-fluorinated counterpart. This is reflected in a lower pKa value. While specific pKa data for many trifluoromethylated benzyl alcohols is sparse in readily available literature, the trend is well-established for related phenolic compounds, where electron-withdrawing groups significantly lower the pKa. For instance, the pKa of 3,5-bis(trifluoromethyl)phenol is approximately 8.03, considerably lower than that of phenol (pKa ≈ 10).[6]

| Compound | pKa (Aqueous) |

| Benzyl Alcohol | ~15.4 |

| Phenol | ~10.0[7] |

| 3-(Trifluoromethyl)phenol | 9.08[6] |

| 3,5-Bis(trifluoromethyl)phenol | 8.03[6] |

Table 1: Comparison of pKa values for representative alcohols and phenols. The trend illustrates the acidifying effect of trifluoromethyl groups.

Oxidation Reactions

Trifluoromethyl-substituted benzyl alcohols can be readily oxidized to the corresponding aldehydes or carboxylic acids. The electron-withdrawing CF3 group can facilitate oxidation by stabilizing the developing negative charge on the oxygen atom in the transition state. Common oxidizing agents are effective for this transformation.

Example Reaction: (4-(Trifluoromethyl)phenyl)methanol → 4-(Trifluoromethyl)benzaldehyde

This transformation is a cornerstone in synthetic chemistry, allowing access to a wide range of derivatives.[4] The choice of oxidant (e.g., PCC, PDC, MnO2, TEMPO-based systems) allows for selective conversion to either the aldehyde or the carboxylic acid.

Nucleophilic Substitution Reactions

Nucleophilic substitution at the benzylic carbon is highly sensitive to the electronic effects of the CF3 group.

-

SN1 Reactions: These reactions proceed through a benzylic carbocation intermediate. The strongly electron-withdrawing CF3 group destabilizes this positively charged intermediate, thereby significantly slowing down or inhibiting the SN1 pathway.

-

SN2 Reactions: While the SN1 route is disfavored, the SN2 pathway remains viable. The benzylic carbon is still electrophilic and susceptible to attack by strong nucleophiles. For example, conversion of the alcohol to a better leaving group (e.g., a tosylate or a halide) allows for subsequent substitution. The synthesis of m-trifluoromethyl-benzyl-alcohol can be achieved from m-trifluoromethyl halogenobenzyl and sodium acetate, demonstrating a nucleophilic substitution pathway.[8]

dot

Caption: Nucleophilic substitution pathways for CF3-benzyl alcohols.

Esterification and Etherification

Standard procedures for esterification (e.g., using acid chlorides or anhydrides) and etherification (e.g., Williamson ether synthesis) are generally applicable to trifluoromethyl-substituted benzyl alcohols.[4] The increased acidity of the hydroxyl group can facilitate deprotonation for etherification reactions.

Quantitative Reactivity Data

Quantitative data underscores the electronic influence of the CF3 group. The Hammett parameter (σp) for the p-CF3 group is +0.54, indicating its strong electron-withdrawing character, which has been correlated with stereoselectivity in glycosylation reactions involving trifluoromethylated benzyl protecting groups.[9][10]

| Parameter | Value | Implication |

| Hammett Constant (σp) for p-CF3 | +0.54[10] | Strong electron-withdrawing effect |

| Gas Phase Acidity (ΔG°acid) of 4-(CF3)benzyl alcohol | 1484 ± 8.4 kJ/mol[11] | Higher acidity vs. unsubstituted benzyl alcohol |

| Gas Phase Proton Affinity of [4-(CF3)C6H4CH2O]- | 1512 ± 8.8 kJ/mol[11] | Reflects stability of the corresponding alkoxide |

Table 2: Selected physicochemical data for 4-(Trifluoromethyl)benzyl alcohol.

Key Experimental Protocols

Detailed and reliable experimental procedures are critical for reproducible research. Below are representative protocols for common transformations.

Protocol 1: Oxidation of 4-(Trifluoromethyl)benzyl Alcohol to Aldehyde

-

Objective: To synthesize 4-(trifluoromethyl)benzaldehyde via oxidation.

-

Methodology (adapted from general pyridinium chlorochromate (PCC) oxidation procedures):

-

Suspend pyridinium chlorochromate (PCC, 1.5 equivalents) in dichloromethane (DCM, 5 mL per 1 mmol of alcohol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add powdered molecular sieves (4Å) to the suspension to trap water.

-

Dissolve 4-(Trifluoromethyl)benzyl alcohol (1.0 equivalent) in a minimal amount of DCM.

-

Add the alcohol solution dropwise to the stirred PCC suspension at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Wash the filter cake thoroughly with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

-

Purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 4-(trifluoromethyl)benzaldehyde.

-

Protocol 2: Conversion to Benzyl Bromide for Nucleophilic Substitution

-

Objective: To activate the hydroxyl group as a bromide for subsequent SN2 reactions.

-

Methodology (using Phosphorus Tribromide, PBr3):

-

Dissolve 3,5-bis(trifluoromethyl)benzyl alcohol (1.0 equivalent) in anhydrous diethyl ether or DCM in a flask cooled to 0 °C in an ice bath.

-

Under an inert atmosphere, add phosphorus tribromide (PBr3, ~0.4 equivalents) dropwise with vigorous stirring. Caution: The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully quench the mixture by slowly pouring it over ice water.

-

Separate the organic layer. Extract the aqueous layer with the same solvent (2x).

-